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Cat. No.: B1672676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Levodopa-induced dyskinesia (LID) remains a significant challenge in the long-term

management of Parkinson's disease. While fipamezole, a selective α2-adrenergic receptor

antagonist, has been investigated for its anti-dyskinetic properties, a new wave of therapies

targeting diverse neurochemical pathways is emerging. This guide provides a comparative

analysis of fipamezole against three such emerging therapies: mesdopetam (a dopamine D3

receptor antagonist), NLX-112 (befiradol, a serotonin 5-HT1A receptor agonist), and AV-101 (an

NMDA receptor glycine site antagonist).

Comparative Efficacy
The following tables summarize the available quantitative data from key clinical and preclinical

studies. Direct head-to-head comparisons are limited, and the data presented are from

separate trials with differing methodologies.

Table 1: Fipamezole Efficacy Data (FJORD Study - US Subgroup)[1]
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Outcome
Measure

Fipamezole (90
mg TID)

Placebo
Mean
Difference
(95% CI)

p-value

Change in

Levodopa-

Induced

Dyskinesia Scale

(LIDS) Score

- - -1.9 (0.0 to -3.8) 0.047

Table 2: Mesdopetam Efficacy Data (Phase IIb Study - Full Analysis Set)[2][3][4]

Outcome Measure
Mesdopetam (7.5
mg bid)

Placebo p-value

Change in Unified

Dyskinesia Rating

Scale (UDysRS) Parts

1, 3, and 4

Significant Reduction - 0.026

Responder Rate

(Clinically Relevant

UDysRS

Improvement)

71.4% - -

Table 3: NLX-112 (Befiradol) Efficacy Data (Phase 2a Study)[5]

Outcome Measure NLX-112 (up to 2 mg/day) Placebo

Change in UDysRS Total

Score (Day 42)
-6.3 points -2.4 points (not significant)

Change in UPDRS Part 3

Score (Day 42)
-3.7 points +0.1 points (not significant)

Table 4: AV-101 Efficacy Data (Preclinical MPTP Monkey Model)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://irlab.se/wp-content/uploads/2023/08/IRLAB-Phase-IIb-mesdopetam-MDS-congress-Aug-2023.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187963/
https://www.inderes.dk/en/releases/irlab-publishes-phase-iib-data-on-mesdopetam-in-movement-disorders-clinical-practice
https://pmc.ncbi.nlm.nih.gov/articles/PMC12160962/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Measure
AV-101 (250 mg/kg) + L-
Dopa

L-Dopa Alone

Reduction in Mean Dyskinesia

Scores
~25-29% -

Comparison to Amantadine
Comparable antidyskinetic

activity
-

Mechanisms of Action & Signaling Pathways
The therapeutic strategies of these compounds are rooted in distinct neurochemical pathways

implicated in the pathophysiology of LID.

Fipamezole: As a selective α2-adrenergic receptor antagonist, fipamezole is thought to

increase norepinephrine release in the basal ganglia. This may, in turn, modulate dopaminergic

and glutamatergic neurotransmission, thereby reducing dyskinetic movements.
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Fipamezole's Mechanism of Action
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Mesdopetam: This compound is a dopamine D3 receptor antagonist. The overactivity of D3

receptors is implicated in LID. By blocking these receptors, mesdopetam is thought to

normalize signaling in the striatum.
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Mesdopetam's Mechanism of Action

NLX-112 (Befiradol): As a selective serotonin 5-HT1A receptor agonist, NLX-112 is thought to

reduce the aberrant release of dopamine from serotonergic neurons, a key mechanism

contributing to LID. It may also modulate glutamatergic and GABAergic activity in the basal

ganglia.
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NLX-112's Mechanism of Action

AV-101: This is a pro-drug of 7-chlorokynurenic acid, a potent and selective antagonist of the

glycine co-agonist site on the NMDA receptor. Overactivation of NMDA receptors is believed to

contribute to the neuroplastic changes underlying LID. By modulating NMDA receptor activity,

AV-101 aims to reduce excitotoxicity and normalize glutamatergic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22744665/
https://pubmed.ncbi.nlm.nih.gov/22744665/
https://irlab.se/wp-content/uploads/2023/08/IRLAB-Phase-IIb-mesdopetam-MDS-congress-Aug-2023.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187963/
https://www.inderes.dk/en/releases/irlab-publishes-phase-iib-data-on-mesdopetam-in-movement-disorders-clinical-practice
https://www.inderes.dk/en/releases/irlab-publishes-phase-iib-data-on-mesdopetam-in-movement-disorders-clinical-practice
https://pmc.ncbi.nlm.nih.gov/articles/PMC12160962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12160962/
https://www.benchchem.com/product/b1672676#efficacy-of-fipamezole-compared-to-other-emerging-anti-dyskinesia-therapies
https://www.benchchem.com/product/b1672676#efficacy-of-fipamezole-compared-to-other-emerging-anti-dyskinesia-therapies
https://www.benchchem.com/product/b1672676#efficacy-of-fipamezole-compared-to-other-emerging-anti-dyskinesia-therapies
https://www.benchchem.com/product/b1672676#efficacy-of-fipamezole-compared-to-other-emerging-anti-dyskinesia-therapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672676?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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